

What is Resminostat 4SC-201 RAS2410

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Compound Focus: Resminostat

CAS No.: 864814-88-0

Cat. No.: S548415

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HDAC Inhibition Profile

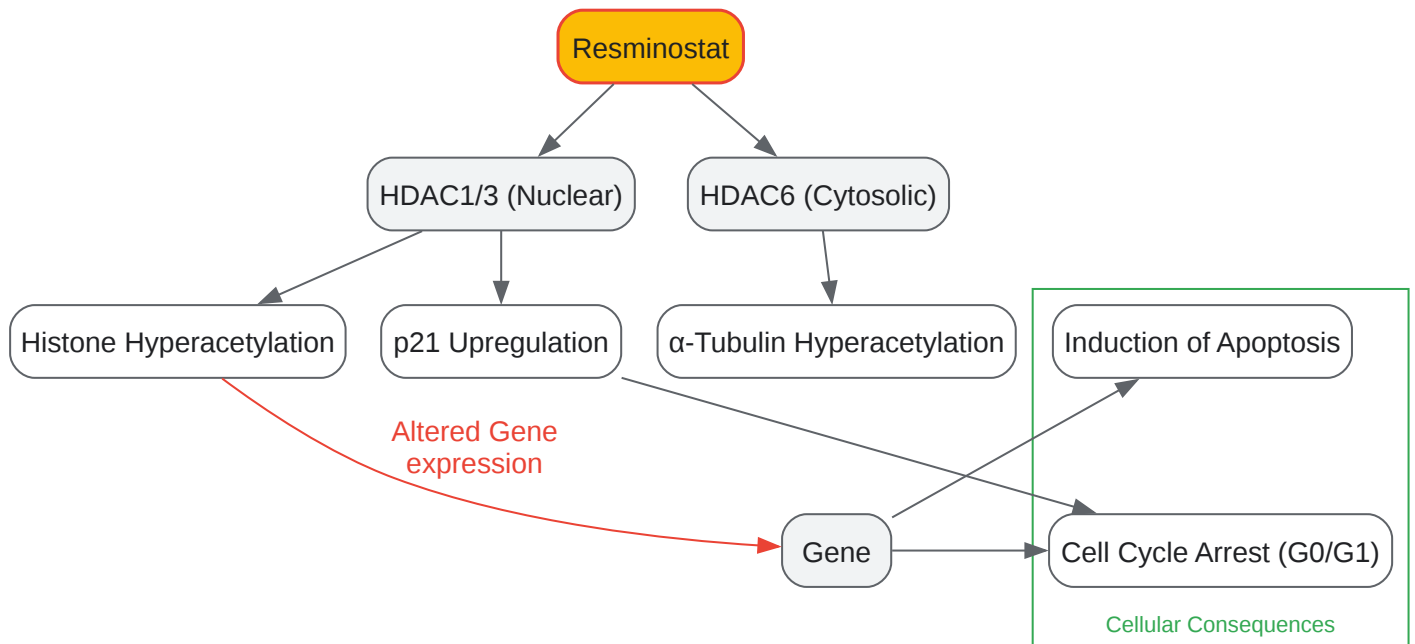
Resminostat is a potent, targeted inhibitor of specific HDAC isoenzymes. The table below lists its half-maximal inhibitory concentration (IC₅₀) values for key HDAC targets [1] [2].

HDAC Isoenzyme	Class	IC ₅₀ (nM)
HDAC1	Class I	42.5
HDAC3	Class I	50.1
HDAC6	Class IIb	71.8
HDAC8	Class I	877

Resminostat also inhibits HDAC2 (Class I), HDAC10 (Class IIb), and HDAC11 (Class IV), but is less potent against Class IIa HDACs (HDAC4, 5, 7, 9) which have IC₅₀ values in the 20-70 μ M range [3]. This profile characterizes **resminostat** as a **broad-spectrum, pan-HDAC inhibitor** [3] [4] [5].

Mechanism of Action and Key Effects

Resminostat's anticancer effects result from its HDAC inhibition, which influences gene expression and protein function. The diagram below illustrates its core mechanism and downstream consequences.



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Resminostat inhibits HDACs, triggering acetylation and downstream anticancer effects.

Preclinical and Clinical Evidence

Resminostat has shown promise in both laboratory studies and clinical trials, particularly in combination with other agents.

- **In Vitro Anti-tumor Activity:** In hepatocellular carcinoma (HCC) cell lines, **resminostat** inhibits cell growth and, in combination with **sorafenib**, effectively blocks platelet-induced cancer cell invasion. This combination disrupts pro-invasive signaling and reduces phosphorylated ERK levels [3].
- **In Vivo Efficacy:** In an orthotopic xenograft mouse model of liver cancer, the combination of **resminostat** and sorafenib resulted in a significantly greater reduction in tumor weight compared to either drug alone [3].

- **Clinical Trials:** A first-in-human phase I trial in patients with advanced solid tumors established a favorable safety profile and determined the **Recommended Phase II Dose (RP2D) as 600 mg once daily on days 1-5 of a 14-day cycle** [4]. **Resminostat** has been investigated in trials for Hodgkin's Lymphoma, cutaneous T-cell lymphoma, hepatocellular carcinoma, and colorectal cancer, among others [6] [2] [5].

Experimental Protocols

For researchers, here are key methodologies used to study **resminostat**'s effects.

HDAC Enzyme Activity Assay [2]

This protocol measures direct inhibition of HDAC enzymes.

- **Reaction Setup:** In a 96-well plate, combine enzyme buffer, HDAC enzyme (HDAC1, 3, 6, or 8), and **resminostat** at various concentrations.
- **Initiation:** Start the reaction by adding a fluorogenic substrate peptide.
- **Incubation:** Incubate for 120-180 minutes at 30°C.
- **Termination & Detection:** Stop the reaction with a solution containing trypsin and trichostatin A. After 40 minutes at room temperature, measure fluorescence. Deacetylated peptide is cleaved by trypsin to release a fluorescent product.
- **Data Analysis:** Calculate IC₅₀ values by setting fluorescence without inhibitor as 100% activity and with trichostatin A as 0% activity.

In Vitro Cell Proliferation Assay (WST-1) [2]

This protocol assesses the anti-proliferative effect on cancer cells.

- **Cell Culture:** Use relevant cancer cell lines (e.g., multiple myeloma OPM-2, NCI-H929, U266).
- **Dosing:** Treat cells with **resminostat** at concentrations around 1-10 µM for 48 to 96 hours.
- **Measurement:** Add WST-1 reagent. Metabolically active cells convert WST-1 to a formazan dye.
- **Analysis:** Measure the absorbance of the formazan product to determine cell viability and proliferation.

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